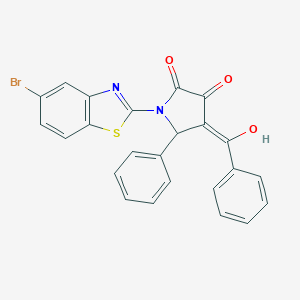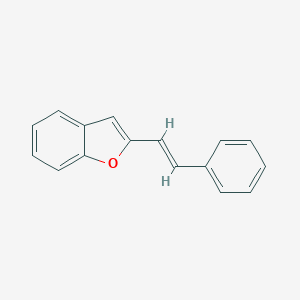
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrrolone and benzothiazole, and its unique structure makes it a promising candidate for drug development and other scientific research purposes.
Mécanisme D'action
The mechanism of action of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it a promising candidate for drug development and other scientific research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-bromo-2-aminobenzothiazole with 4-benzoyl-3-hydroxy-5-phenyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propriétés
Formule moléculaire |
C24H15BrN2O3S |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
(4Z)-1-(5-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15BrN2O3S/c25-16-11-12-18-17(13-16)26-24(31-18)27-20(14-7-3-1-4-8-14)19(22(29)23(27)30)21(28)15-9-5-2-6-10-15/h1-13,20,28H/b21-19- |
Clé InChI |
BMJWFPHWDQYNAL-VZCXRCSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)

![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)


